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Cat. No.: B1206111

Audience: Researchers, scientists, and drug development professionals.

Introduction to lodoacetone as an Enzyme Inhibitor

lodoacetone (CsHslO) is a valuable organoiodine compound used in biochemical research,
particularly in the study of enzyme mechanisms and kinetics.[1][2] It functions as an irreversible
inhibitor, primarily by acting as a potent alkylating agent. Its chemical structure features a highly
reactive carbon-iodine bond adjacent to a carbonyl group. This configuration makes the a-
carbon exceptionally susceptible to nucleophilic attack, typically through an S(_N)2
mechanism.[1]

Due to this reactivity, iodoacetone covalently modifies nucleophilic amino acid residues within
a protein's active site, leading to a permanent loss of enzyme function.[1] The most common
target for iodoacetone is the thiol group (-SH) of cysteine residues, making it an excellent tool
for studying enzymes that rely on a catalytic cysteine, such as cysteine proteases.[1][3] By
forming a stable thioether bond, iodoacetone effectively inactivates the enzyme, allowing
researchers to probe the role of specific residues and to determine key kinetic parameters of
inhibition.

Mechanism of Action: Irreversible Inhibition of
Cysteine Proteases
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lodoacetone serves as a classic example of an irreversible inhibitor.[4][5] Irreversible inhibition
is a process where the inhibitor binds covalently to the enzyme, permanently inactivating it.[6]
This process can often be distinguished by a two-step mechanism:

« Initial Reversible Binding: The inhibitor (1) first binds non-covalently to the enzyme's active
site (E) to form a reversible enzyme-inhibitor complex (EI). This initial binding is
characterized by the dissociation constant, Ki.

« Irreversible Covalent Modification: Following the initial binding, a chemical reaction occurs
where the inhibitor forms a covalent bond with the enzyme, resulting in an inactivated
enzyme (EI*). The rate of this irreversible step is defined by the inactivation rate constant,
kinact.[7]

For cysteine proteases, the catalytic mechanism involves a nucleophilic attack by the thiolate
anion of a cysteine residue in the active site. lodoacetone exploits this mechanism; the highly
electrophilic a-carbon of iodoacetone is attacked by the cysteine's sulfur atom, leading to the
displacement of the iodide ion and the formation of a stable covalent bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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